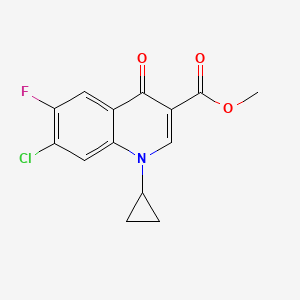

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester

Overview

Description

“3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester”, also known as fluoroquinolonic acid, is a chemical compound with the empirical formula C13H9ClFNO3 . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Synthesis Analysis

The synthesis of fluoroquinolonic acid involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis

The molecular structure of fluoroquinolonic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a cyclopropyl group at the 1-position, a chlorine atom at the 7-position, and a fluorine atom at the 6-position .Physical And Chemical Properties Analysis

Fluoroquinolonic acid has a molecular weight of 281.67 g/mol . The melting point is reported to be between 242-245 °C .Scientific Research Applications

Antibacterial Agent

The compound has shown promising results as an antibacterial agent . It exhibited good antibacterial activity against gram-positive standard and resistant strains . This makes it a potential candidate for the development of new antibacterial drugs.

Intermediate in Drug Synthesis

This compound is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a widely used fluorinated quinolone antibacterial drug. This suggests its potential use in the pharmaceutical industry for the production of antibacterial medications.

Research into Fluoroquinolones

Fluoroquinolones represent successful synthetic antibacterial agents . This compound, being a fluoroquinolone, can be used in research to understand the mechanism of action of these drugs and to develop new drugs with improved efficacy and reduced side effects.

Study of Drug Resistance

Given its efficacy against resistant strains of bacteria , this compound can be used in research to understand the mechanisms of drug resistance and to develop strategies to combat it.

Development of New Derivatives

The structure of this compound allows for the introduction of various substituents, leading to a range of derivatives . These derivatives can be studied for their antibacterial properties, potentially leading to the discovery of new drugs.

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid or fluoroquinolonic acid , is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. The primary targets of this compound are likely to be bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely shares a similar mode of action. Ciprofloxacin acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV leads to the disruption of several biochemical pathways. The most significant is the inhibition of DNA replication, leading to the cessation of bacterial growth and cell death .

Pharmacokinetics

Ciprofloxacin is rapidly absorbed after oral administration, with peak serum concentrations achieved within 1-2 hours. It is widely distributed throughout the body and is eliminated primarily through renal excretion .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell death. By inhibiting the enzymes necessary for DNA replication, the compound prevents the bacteria from reproducing and repairing damage, leading to cell death .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones. Additionally, the compound’s stability and activity may be affected by pH and temperature .

properties

IUPAC Name |

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBWFXIVMBFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135788 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester | |

CAS RN |

104599-90-8 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104599-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)